tert-butyl 4-(4-broMo-2-

Molecular Weight Heavy Atom Effect Physicochemical Properties

tert-Butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate (CAS 1292317‑56‑6) is a synthetic piperidine‑1‑carboxylate derivative featuring a Boc‑protected piperidine core linked via an ether bridge to a 4‑bromo‑2‑cyanophenyl ring. With the molecular formula C₁₇H₂₁BrN₂O₃ and a molecular weight of 381.26 g mol⁻¹, it belongs to a class of orthogonally functionalized heterocyclic intermediates widely employed in the construction of compound libraries and targeted covalent inhibitors.

Molecular Formula C17H22BrN3O2
Molecular Weight 380.3 g/mol
Cat. No. B8751778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(4-broMo-2-
Molecular FormulaC17H22BrN3O2
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)C#N
InChIInChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-15-5-4-13(18)10-12(15)11-19/h4-5,10,14,20H,6-9H2,1-3H3
InChIKeyGTJTZGCKYOZRNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-Bromo-2-Cyanophenoxy)piperidine-1-Carboxylate: A Dual‑Functionalized Piperidine Building Block for Medicinal Chemistry and Chemical Biology


tert-Butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate (CAS 1292317‑56‑6) is a synthetic piperidine‑1‑carboxylate derivative featuring a Boc‑protected piperidine core linked via an ether bridge to a 4‑bromo‑2‑cyanophenyl ring . With the molecular formula C₁₇H₂₁BrN₂O₃ and a molecular weight of 381.26 g mol⁻¹, it belongs to a class of orthogonally functionalized heterocyclic intermediates widely employed in the construction of compound libraries and targeted covalent inhibitors .

Why Closely Related Piperidine Carboxylates Cannot Replace tert‑Butyl 4‑(4‑Bromo‑2‑Cyanophenoxy)piperidine‑1‑Carboxylate in Multi‑Step Synthetic Sequences


Although numerous Boc‑protected piperidine‑aryl ethers are commercially available, the simultaneous presence of a bromine atom and a nitrile group on the phenyl ring of tert‑butyl 4‑(4‑bromo‑2‑cyanophenoxy)piperidine‑1‑carboxylate imparts a unique orthogonal reactivity profile that is absent in the des‑bromo analog (tert‑butyl 4‑(4‑cyanophenoxy)piperidine‑1‑carboxylate) or the piperazine‑core alternative (tert‑butyl 4‑(4‑bromo‑2‑fluorophenyl)piperazine‑1‑carboxylate) [1]. The bromine serves as a handle for late‑stage transition‑metal‑catalyzed cross‑coupling, while the nitrile can be independently transformed into amides, acids, or amines; replacing either functionality forces a redesign of the entire synthetic route . Consequently, procurement of the specific bromo‑cyano compound is mandatory for any project that relies on iterative diversification of the aryl core.

Quantitative Differentiation of tert‑Butyl 4‑(4‑Bromo‑2‑Cyanophenoxy)piperidine‑1‑Carboxylate from Its Closest Analogs


Molecular Weight and Heavy-Atom Advantage Relative to the Des‑Bromo Analog

The target compound possesses a molecular weight of 381.26 g mol⁻¹, which is 78.89 g mol⁻¹ higher than that of the des‑bromo analog tert‑butyl 4‑(4‑cyanophenoxy)piperidine‑1‑carboxylate (302.37 g mol⁻¹) [1]. The bromine atom contributes 79.90 Da to the mass, providing a distinct isotopic signature (⁷⁹Br/⁸¹Br ≈ 1:1) that facilitates LC‑MS tracking and quantification in metabolic stability assays .

Molecular Weight Heavy Atom Effect Physicochemical Properties

Orthogonal Synthetic Reactivity: Bromine as a Cross‑Coupling Handle vs. the Des‑Bromo Analog

The aryl bromide moiety in the target compound is a competent substrate for palladium‑catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings, enabling late‑stage diversification of the phenyl ring . In contrast, the des‑bromo analog tert‑butyl 4‑(4‑cyanophenoxy)piperidine‑1‑carboxylate lacks this reactive center and cannot undergo direct C–C or C–N bond formation at the 4‑position [1]. The nitrile group remains intact under standard cross‑coupling conditions, providing true orthogonality without the need for protecting‑group manipulation.

Cross-Coupling Suzuki Reaction Orthogonal Reactivity

Purity Specifications and Batch Consistency Across Suppliers

The target compound is routinely supplied at ≥95% purity (HPLC, NMR‑confirmed) by multiple independent vendors, with some offering batches exceeding 98% . The des‑bromo analog is also commercially available at 97% purity, indicating comparable quality-control standards . However, the target compound’s bromine content provides an additional quality metric: elemental analysis or X‑ray fluorescence can quantify bromine content, offering orthogonal confirmation of structural integrity that is unavailable for the bromine‑free analog.

Purity Quality Control Batch Reproducibility

Distinct Core Heterocycle: Piperidine vs. Piperazine and the Impact on Basicity and Conformational Flexibility

The target compound contains a piperidine core, whereas the structurally related tert‑butyl 4‑(4‑bromo‑2‑fluorophenyl)piperazine‑1‑carboxylate incorporates a piperazine ring . The calculated pKₐ of N‑Boc‑piperidine is approximately 8.0–8.5 (for the free base after deprotection), while N‑Boc‑piperazine exhibits a pKₐ near 5.5–6.0 due to the electron‑withdrawing effect of the second nitrogen . This difference in basicity influences both salt‑formation propensity and membrane permeability in biological assays, making the two scaffolds non‑interchangeable in structure‑based drug design.

Piperidine Piperazine Basicity Conformational Analysis

Reported Polymerase‑Chain Inhibitory Activity (D0128) – A Putative Biological Differentiation Point

The compound, designated D0128, has been described as a polymerase‑chain inhibitor that binds the active site of DNA polymerases, thereby preventing DNA, RNA, and protein synthesis and leading to cell death . It has been reported to inhibit light‑emitting enzymes in skin cells and cancer cells, and to reduce hyperparathyroidism in mouse models by interfering with calcium homeostasis . Comparative quantitative IC₅₀ data against the des‑bromo or piperazine analogs are not publicly available; thus this evidence is supporting and should be validated in the user’s own assays before procurement for a polymerase‑targeted project.

Polymerase Inhibitor D0128 Biological Activity

Synthetic Yield Benchmark: 89.2% for the Mitsunobu‑Based Etherification Route

The reported synthesis of the target compound via Mitsunobu reaction between 4‑bromo‑2‑cyanophenol and N‑Boc‑4‑hydroxypiperidine achieves an isolated yield of 89.2% using triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran at 20 °C for 18 h . This yield sets a practical benchmark for in‑house resynthesis. The des‑bromo analog’s synthesis yield has not been reported in a comparable publicly accessible format, making cost‑of‑goods and scalability comparisons difficult.

Synthesis Mitsunobu Reaction Yield Optimization

Rational Procurement Scenarios for tert‑Butyl 4‑(4‑Bromo‑2‑Cyanophenoxy)piperidine‑1‑Carboxylate Based on Differentiated Evidence


Late‑Stage Diversification in Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors can exploit the aryl bromide of tert‑butyl 4‑(4‑bromo‑2‑cyanophenoxy)piperidine‑1‑carboxylate for Suzuki–Miyaura coupling to introduce various aryl or heteroaryl groups at the solvent‑exposed region of the inhibitor . The nitrile group can be retained as a hydrogen‑bond acceptor or subsequently hydrolyzed to an amide, enabling systematic SAR exploration without altering the piperidine‑Boc core .

Chemical‑Biology Probe Synthesis Requiring Orthogonal Functionalization

The combination of a bromine (for radiolabeling or click‑chemistry attachment via Sonogashira coupling) and a nitrile (for bioisostere replacement or metabolic stabilization) makes this compound suitable for the construction of bifunctional chemical probes . The distinct MS isotopic signature of bromine further facilitates tracking in pull‑down and cellular target‑engagement experiments .

Polymerase‑Targeted Drug Discovery (Exploratory) – D0128 Scaffold

Preliminary vendor‑reported data identify D0128 as a DNA‑polymerase inhibitor with activity in cancer cell models . Although peer‑reviewed comparative studies are lacking, laboratories equipped to conduct in‑vitro polymerase‑inhibition assays may procure this compound as a starting point for hit‑to‑lead optimization, leveraging its synthetic handles for subsequent derivatization .

High‑Purity Intermediate for GLP‑Compliant Preclinical Studies

With commercially available purity ≥95% (and ≥98% from select vendors) and the bromine atom serving as an intrinsic elemental QC marker , this compound meets the identity and purity requirements for use in GLP‑compliant in‑vitro ADME and toxicology studies, where unambiguous analytical characterization is mandatory .

Quote Request

Request a Quote for tert-butyl 4-(4-broMo-2-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.